molecular formula C19H21N3O4 B2630263 Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate CAS No. 2411322-90-0

Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate

Cat. No. B2630263
CAS RN: 2411322-90-0
M. Wt: 355.394
InChI Key: NLNHDAUNTWJFJN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate, also known as MI-D, is a chemical compound that has been widely studied for its potential use in scientific research. MI-D belongs to the class of diazepan-1-yl compounds and is structurally similar to the benzodiazepine family of drugs. In

Mechanism of Action

Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate binds to the GABAA receptor at a site that is distinct from the benzodiazepine binding site. This binding results in the modulation of GABAA receptor function, leading to changes in neuronal activity. Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate has been found to enhance the activity of the GABAA receptor, resulting in increased inhibitory neurotransmitter signaling.
Biochemical and Physiological Effects:
Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate has been found to have anxiolytic and sedative effects in animal models. Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate has been found to enhance the activity of the GABAA receptor, resulting in increased inhibitory neurotransmitter signaling. This increased signaling can lead to the modulation of neuronal activity, resulting in changes in behavior and physiology.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate in lab experiments include its high potency and selectivity for the GABAA receptor. Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate has also been found to have a long half-life, making it a useful tool for studying the long-term effects of GABAA receptor modulation. The limitations of using Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate in lab experiments include its potential for off-target effects and the need for specialized equipment and techniques to study its effects.

Future Directions

For the study of Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate include further exploration of its potential therapeutic uses, particularly in the treatment of anxiety disorders and epilepsy. Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate could also be used as a tool for studying the role of the GABAA receptor in neuronal function and behavior. Further research is needed to fully understand the mechanism of action of Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate and its potential for off-target effects. The development of new analogs and derivatives of Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate could also lead to the discovery of new compounds with improved efficacy and selectivity for the GABAA receptor.

Synthesis Methods

The synthesis of Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate involves the reaction of 1H-indole-3-carboxylic acid with N-boc-1,4-diaminobutane to form a diazepan-1-yl intermediate. This intermediate is then reacted with methyl acrylate to yield Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate. The synthesis method has been optimized to produce high yields of pure Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate.

Scientific Research Applications

Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate has been studied for its potential use in scientific research, particularly in the field of neuroscience. Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate has been found to bind to the GABAA receptor, which is a major inhibitory neurotransmitter receptor in the brain. This binding results in the modulation of GABAA receptor function, leading to changes in neuronal activity. Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate has also been found to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders.

properties

IUPAC Name

methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-18(24)8-7-17(23)21-9-4-10-22(12-11-21)19(25)15-13-20-16-6-3-2-5-14(15)16/h2-3,5-8,13,20H,4,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNHDAUNTWJFJN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCCN(CC1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCCN(CC1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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